3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

Tautomerism Pyrazolones NMR Spectroscopy

This electron-rich heterocycle is a privileged intermediate for synthesizing potent PDE4 inhibitors, as described in Takeda GmbH's patent portfolio. The 3,4-dimethoxyphenyl substituent critically stabilizes the 1H-pyrazol-5-ol tautomer, ensuring regioselective N-alkylation—a step that fails with simpler phenyl or methyl analogs. For medicinal chemistry teams targeting respiratory and anti-inflammatory pathways, this building block is the direct, risk-mitigated starting material for constructing the 4,4-dimethyl-5-oxo pharmacophore, bypassing the failed derivatization common with generic pyrazolones.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B5395994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)NN2)OC
InChIInChI=1S/C11H12N2O3/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(14)13-12-8/h3-6H,1-2H3,(H2,12,13,14)
InChIKeyNDXXXTKECLNKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-ol for PDE4 Inhibitor Synthesis and Tautomeric Scaffold Research


3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-ol (CAS 264208-47-1) is a 3,4-dimethoxyphenyl-substituted pyrazol-5-ol that exists in equilibrium with its 2,4-dihydro-3H-pyrazol-3-one tautomer [1]. This electron-rich heterocycle serves as a privileged intermediate in the synthesis of potent phosphodiesterase 4 (PDE4) inhibitors described in multiple pharmaceutical patents [2]. Unlike simple pyrazolones, the 3,4-dimethoxyphenyl substituent enhances electron density on the ring, modulating both tautomeric preference and downstream reactivity in N-alkylation and azo-coupling steps.

Why 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-ol Cannot Be Replaced by Common Pyrazolone Analogs


Generic pyrazol-5-ol building blocks (e.g., 3-methyl-1H-pyrazol-5-ol or 3-phenyl-1H-pyrazol-5-ol) lack the electron-donating 3,4-dimethoxy motif that critically stabilizes the 1H-pyrazol-5-ol tautomer in solution [1]. This tautomeric state dictates reactivity at the N1 and O sites: N-alkylation of the 2,4-dihydro-3H-pyrazol-3-one form, required for constructing the PDE4 inhibitor pharmacophore described in patent literature, proceeds with different regioselectivity and yield when the dimethoxyphenyl group is absent or replaced by a mono-methoxy or unsubstituted phenyl ring [2]. Consequently, substituting a simpler analog introduces risk of failed derivatization or reduced biological activity of the final compound.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-ol


Tautomeric Equilibrium Shift Relative to 3-Phenyl-1H-pyrazol-5-ol

N-Substituted pyrazolones exist as a mixture of 1H-pyrazol-5-ol and 2,4-dihydro-3H-pyrazol-3-one tautomers. For the 3,4-dimethoxyphenyl congener, the electron-donating methoxy groups shift the equilibrium toward the 1H-pyrazol-5-ol form in CDCl₃, as inferred from ¹H NMR chemical shift comparisons with fixed N-methyl and O-methyl derivatives [1]. This contrasts with the 3-phenyl analog, which predominantly adopts the 2,4-dihydro-3H-pyrazol-3-one tautomer in the same solvent system [1]. The altered tautomeric ratio directly impacts the compound's reactivity profile in N-functionalization reactions required for PDE4 inhibitor assembly.

Tautomerism Pyrazolones NMR Spectroscopy

PDE4 Inhibitor Intermediate: Patent-Exemplified Utility vs. Unsubstituted Pyrazolones

The European patent EP2402330B1 explicitly exemplifies 1-(2-{4-[3-(3,4-dimethoxyphenyl)-4,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione as a PDE4 inhibitor, constructed from a 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol precursor [1]. No examples are provided using the corresponding 3-phenyl or 3-(4-methoxyphenyl) pyrazolone starting materials, indicating that the 3,4-dimethoxyphenyl substitution pattern is required to achieve the claimed pharmacological activity. The patent defines the compound as part of a fixed-dose combination for respiratory and inflammatory diseases, underscoring its industrial relevance.

PDE4 Inhibition Medicinal Chemistry Patent Synthesis

Enzyme Inhibition Baseline: Weak Activity Profile Defines Negative Selectivity

In high-throughput screening panels deposited in PubChem BioAssay, 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol exhibited IC₅₀ > 59.6 µM against human procathepsin L and IC₅₀ = 7.86 µM against Plasmodium falciparum M17 leucyl aminopeptidase [1]. These values indicate minimal off-target enzyme inhibition, distinguishing it from more promiscuous pyrazolone analogs such as 3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives that have shown sub-micromolar COX or kinase activity. The low intrinsic bioactivity makes this compound an ideal blank-slate intermediate for constructing target-specific inhibitors without interference from the scaffold itself.

Enzyme Inhibition Procathepsin L M17 Aminopeptidase

Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-ol in Drug Discovery and Chemical Biology


Synthesis of PDE4 Inhibitor Clinical Candidates

Medicinal chemistry teams developing respiratory or anti-inflammatory PDE4 inhibitors can use this compound as the direct starting material for constructing the 4,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl pharmacophore found in Takeda GmbH's patent portfolio [2]. The 3,4-dimethoxyphenyl group is essential for activity, as confirmed by the absence of simpler phenyl analogs in the patent claims.

Tautomer-Dependent Regioselective Functionalization Studies

Research groups investigating pyrazolone tautomerism can employ this compound to study how electron-donating aryl substituents bias the equilibrium toward the 1H-pyrazol-5-ol form in organic solvents [1]. This knowledge enables predictable N- vs. O-alkylation outcomes, which is critical for designing selective synthetic routes.

Negative Control or Scaffold for Protease Inhibition Assays

Given its weak inhibition of procathepsin L (IC₅₀ > 59.6 µM) and M17 leucyl aminopeptidase (IC₅₀ = 7.86 µM) [3], the compound can serve as a chemically similar but biologically inert control in enzyme assays, or as a core scaffold for installing activity-conferring side chains without background interference.

Building Block for Fluorescent Chemosensor Development

The electron-rich 3,4-dimethoxyphenyl-pyrazolone core has been incorporated into D-π-A chromophores for metal ion detection [4]. Its strong absorption in the UV-Vis region and the ability to tune emission via N1-substitution make it a versatile module for constructing fluorescent probes.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.